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For Immediate Release

[City, State] — November 7, 2025 — Boditrectinib (AUM-601), a next-generation pan-
Tropomyosin Receptor Kinase (TRK) inhibitor, has shown significant promise in overcoming
resistance to the first-generation TRK inhibitor, larotrectinib. Preclinical data demonstrate that
boditrectinib effectively inhibits TRK fusion proteins harboring common resistance mutations,
including solvent front, gatekeeper, and xXDFG mutations, which are known to drive acquired
resistance to larotrectinib and other first-generation inhibitors.

Cancers driven by NTRK gene fusions can be effectively treated with TRK inhibitors like
larotrectinib. However, a significant portion of patients eventually develop resistance, limiting
the long-term efficacy of these therapies. Boditrectinib, developed by AUM Biosciences, is
designed to address this unmet clinical need by targeting both wild-type TRK fusions and
clinically relevant resistance mutations.

Comparative Efficacy of TRK Inhibitors

Preclinical studies have established the superior profile of boditrectinib in comparison to first-
generation TRK inhibitors. While specific IC50 values for boditrectinib against a
comprehensive panel of resistance mutations are not yet publicly available, data from other
next-generation inhibitors highlight the potential for overcoming larotrectinib resistance.
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For context, a head-to-head comparison of various TRK inhibitors against cell lines with

specific resistance mutations reveals the limitations of first-generation agents and the

advancements of newer compounds.

TRK Larotrectinib Entrectinib IC50  Selitrectinib Repotrectinib
Fusion/Mutation  IC50 (nM) (nM) IC50 (nM) IC50 (nM)
Wild-Type
Fusions
LMNA-TRKA 235 0.3 1.8 <0.2
ETV6-TRKB 49.4 1.3 3.9 <0.2
ETV6-TRKC 33.1 0.8 2.5 <0.2
Solvent Front
Mutations
LMNA-TRKA

>10,000 415 21 3.1
G595R
ETV6-TRKC

>10,000 >10,000 10.1 4.2
G623R
Gatekeeper
Mutations
LMNA-TRKA

623 60.4 5.8 <0.2
F589L
ETV6-TRKC

>10,000 >10,000 52 <0.2
F617I
XxDFG Mutations
LMNA-TRKA

>10,000 876 341 67.6
G667C
ETV6-TRKC

>10,000 138 124 14.6
G696A
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Table 1: Comparative in vitro activity (IC50 values) of various TRK inhibitors against wild-type
and mutant TRK fusion cell lines. Data for larotrectinib, entrectinib, selitrectinib, and
repotrectinib are from previously published studies. Specific IC50 data for boditrectinib is
pending publication.

Boditrectinib has been specifically designed to be potent against these solvent front,
gatekeeper, and xDFG mutations.[1][2][3] AUM Biosciences has reported that boditrectinib
has a superior pharmacokinetic profile compared to larotrectinib and has shown robust activity
in preclinical models at well-tolerated doses.[1]

Mechanism of Action and Signaling Pathways

Larotrectinib and boditrectinib are both ATP-competitive inhibitors of TRK proteins (TRKA,
TRKB, and TRKC). In cancers with NTRK gene fusions, the resulting chimeric TRK proteins
are constitutively active, leading to uncontrolled activation of downstream signaling pathways
that promote cell proliferation and survival, primarily the MAPK/ERK and PISK/AKT pathways.
By blocking the ATP binding site, these inhibitors prevent TRK autophosphorylation and
subsequent pathway activation.

Resistance to larotrectinib commonly arises from mutations within the TRK kinase domain.
These mutations, such as the G595R solvent front mutation, sterically hinder the binding of
larotrectinib. Boditrectinib and other next-generation inhibitors are designed with different
structural properties to accommodate these mutations and maintain inhibitory activity.
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Figure 1: Simplified TRK signaling pathway and points of inhibition.
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Experimental Protocols
Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of TRK inhibitors on cancer cells, the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

Protocol:

¢ Cell Seeding: Cancer cell lines (e.g., those harboring NTRK fusions with or without
resistance mutations) are seeded in 96-well plates at a density of 5,000-10,000 cells per well
and allowed to adhere overnight.

o Drug Treatment: Cells are treated with a serial dilution of the TRK inhibitor (e.g., larotrectinib
or boditrectinib) for 72 hours.

e MTT Addition: 10 pL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is
incubated for 4 hours at 37°C.

e Formazan Solubilization: The medium is removed, and 100 pL of DMSO is added to each
well to dissolve the formazan crystals.[4]

o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader.

» Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50
values are determined by non-linear regression analysis.
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Figure 2: Workflow for a typical cell viability assay.

Western Blot for TRK Phosphorylation

Western blotting is used to determine the inhibitory effect of the compounds on TRK
autophosphorylation.

Protocol:
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Cell Lysis: Cells treated with the inhibitor for a specified time are lysed in RIPA buffer
supplemented with protease and phosphatase inhibitors.

Protein Quantification: Protein concentration is determined using a BCA assay.

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

Protein Transfer: Proteins are transferred to a PVDF membrane.
Blocking: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary
antibody specific for phosphorylated TRK (p-TRK).[5][6]

Secondary Antibody Incubation: After washing, the membrane is incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate
and imaged. The membrane is then stripped and re-probed for total TRK as a loading
control.

In Vivo Xenograft Models

To evaluate the in vivo efficacy of boditrectinib, larotrectinib-resistant tumor models are
established in immunocompromised mice.

Protocol:

o Establishment of Resistant Models: Larotrectinib-resistant cell lines are generated by
continuous exposure to increasing concentrations of larotrectinib in vitro.[7] These cells are
then implanted subcutaneously into immunodeficient mice.

e Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into
treatment groups (e.g., vehicle control, larotrectinib, boditrectinib). The drugs are
administered orally at predetermined doses and schedules.[8]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.cellsignal.com/products/primary-antibodies/phospho-trka-tyr490-antibody/9141
https://www.cellsignal.com/products/primary-antibodies/phospho-trka-tyr490-trkb-tyr516-c35g9-rabbit-mab/4619
https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://www.researchgate.net/figure/A-Establishment-of-cell-lines-resistant-to-NTRK-TKIs-larotrectinib-KM12-LR_fig1_381655071
https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4792275/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Tumor Volume Measurement: Tumor volume is measured regularly using calipers.

e Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used
for further analysis, such as western blotting or immunohistochemistry, to assess target
engagement.
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Figure 3: Workflow for an in vivo xenograft study.

Clinical Development

A Phase 1 clinical trial of boditrectinib (AUM-601) has been completed, demonstrating that the
drug is safe and well-tolerated at doses up to 300 mg once daily.[9] A multinational Phase 2 trial
is planned to further evaluate the efficacy and safety of boditrectinib in patients with NTRK
fusion-positive solid tumors, including those with acquired resistance to first-generation TRK
inhibitors.[1][10]

Conclusion

Boditrectinib represents a significant advancement in the treatment of NTRK fusion-positive
cancers, particularly for patients who have developed resistance to larotrectinib. Its ability to
inhibit a broad range of resistance mutations in preclinical models suggests it has the potential
to become a valuable therapeutic option. The upcoming Phase 2 clinical trial will be crucial in
confirming these promising preclinical findings in a clinical setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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